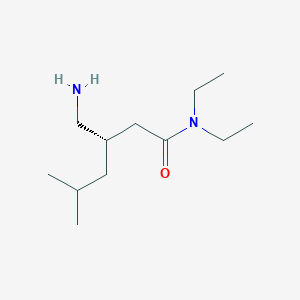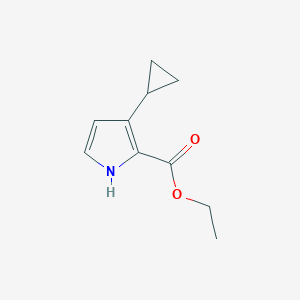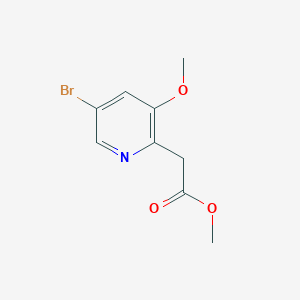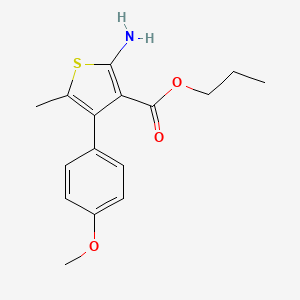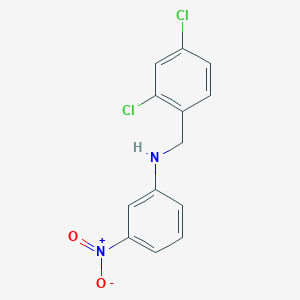![molecular formula C6H6N2O2S B1370627 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid CAS No. 183303-71-1](/img/structure/B1370627.png)
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid
Vue d'ensemble
Description
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a chemical compound with the CAS Number: 183303-71-1 . It has a molecular weight of 170.19 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic approach involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) . The structure of this compound is based on the 1,3,4-thiadiazole ring, which is a versatile structure owing to its pharmacological and biological activities .Chemical Reactions Analysis
The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic approach involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 157-159 .Applications De Recherche Scientifique
Antimicrobial Activity
Derivatives of thiadiazole compounds have been studied for their potential antimicrobial effects. Research indicates that these compounds show significant activity mainly against Gram-positive bacteria . This suggests that 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid could be explored for use in developing new antimicrobial agents.
Anti-inflammatory Agents
Thiadiazole derivatives have shown promising anti-inflammatory effects in various studies. They have been compared to standard drugs like indomethacin in terms of their ability to inhibit paw edema . This points to the potential use of 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid in creating new anti-inflammatory medications.
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole derivatives is thought to be due to the presence of N–C–S– moiety . Other researchers assume that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-cyclopropylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHOAZWKIZPUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

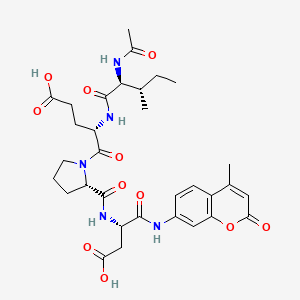
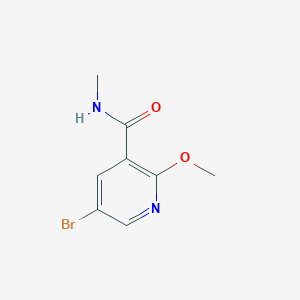
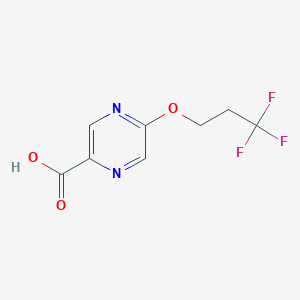

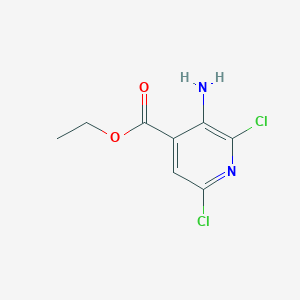
![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)
